molecular formula C10H10N2O B1355515 2-[4-(Cyanomethyl)phenyl]acetamide CAS No. 99071-55-3

2-[4-(Cyanomethyl)phenyl]acetamide

Cat. No. B1355515
CAS RN: 99071-55-3
M. Wt: 174.2 g/mol
InChI Key: QNLWFGMDHQLLHX-UHFFFAOYSA-N
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Description

“2-[4-(Cyanomethyl)phenyl]acetamide” is a biochemical compound with the CAS Number: 99071-55-3 . It has a molecular weight of 174.2 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-(cyanomethyl)phenyl]acetamide . The InChI code for this compound is 1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Cyanoacetylation of Amines

  • Application Summary: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Advances in the Application of Acetonitrile

  • Application Summary: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods of Application: Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile. Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .
  • Results or Outcomes: Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

Cyanoacetylation of Amines

  • Application Summary: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Advances in the Application of Acetonitrile

  • Application Summary: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods of Application: Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile. Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .
  • Results or Outcomes: Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

Safety And Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . The safety data sheet (MSDS) for this compound can be found online .

properties

IUPAC Name

2-[4-(cyanomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWFGMDHQLLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558997
Record name 2-[4-(Cyanomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyanomethyl)phenyl]acetamide

CAS RN

99071-55-3
Record name 2-[4-(Cyanomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Cyanomethyl)phenyl]acetamide
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